m-PEG10-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

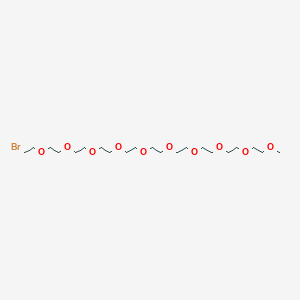

1-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43BrO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTTYVQVRLJZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43BrO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methoxy-PEG10-Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methoxy-PEG10-bromide (mPEG10-Br), a valuable bifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. This document details established synthetic methodologies, experimental protocols, and expected quantitative outcomes, presented in a clear and accessible format to support researchers in their laboratory work.

Introduction

Methoxy-PEG10-bromide is a derivative of polyethylene (B3416737) glycol (PEG) characterized by a methoxy (B1213986) group at one terminus and a bromine atom at the other. The PEG chain, consisting of ten ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of mPEG10 to various molecules, including proteins, peptides, and small molecule drugs, a process often referred to as PEGylation. This modification can enhance the therapeutic properties of the conjugated molecule by improving its solubility, stability, and pharmacokinetic profile.

Synthetic Pathways

The synthesis of methoxy-PEG10-bromide typically starts from its corresponding alcohol precursor, methoxy-PEG10-alcohol (mPEG10-OH). The conversion of the terminal hydroxyl group to a bromide can be achieved through several established chemical transformations. Two of the most common and effective methods are the Appel reaction and the use of phosphorus tribromide.

Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a tetrahalomethane (in this case, carbon tetrabromide, CBr₄) and triphenylphosphine (B44618) (PPh₃)[1]. The reaction proceeds with inversion of configuration at the reaction center.

The overall reaction is as follows:

Reaction Mechanism: The reaction is driven by the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). The triphenylphosphine first reacts with carbon tetrabromide to form a phosphonium (B103445) salt. The alcohol then acts as a nucleophile, attacking the phosphonium salt, which ultimately leads to the formation of the alkyl bromide and triphenylphosphine oxide.

Reaction with Phosphorus Tribromide (PBr₃)

Another robust method for the synthesis of alkyl bromides from alcohols is the reaction with phosphorus tribromide (PBr₃). To prevent the formation of undesired byproducts, such as di-brominated PEG, a non-nucleophilic base like triethylamine (B128534) (Et₃N) is often added to the reaction mixture. The base neutralizes the hydrobromic acid (HBr) that can be formed in situ.

The general reaction is:

This method is known for its high yields and straightforward procedure.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of methoxy-PEG10-bromide via the Appel reaction and with phosphorus tribromide.

Method 1: Appel Reaction

Materials:

-

Methoxy-PEG10-alcohol (mPEG10-OH)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Diethyl ether (cold)

-

Hexane

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methoxy-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add triphenylphosphine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add a minimal amount of dichloromethane to dissolve the residue, then add cold diethyl ether to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold diethyl ether.

-

Collect the filtrate and concentrate it under reduced pressure.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

-

Alternatively, for removal of triphenylphosphine oxide, the crude residue can be triturated with hexane.

Method 2: Phosphorus Tribromide

Materials:

-

Methoxy-PEG10-alcohol (mPEG10-OH)

-

Phosphorus tribromide (PBr₃)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether (cold)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve methoxy-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by precipitation from a minimal amount of dichloromethane into a large volume of cold diethyl ether.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of methoxy-PEG-bromide.

| Parameter | Appel Reaction | PBr₃ Method |

| Starting Material | mPEG10-OH | mPEG10-OH |

| Key Reagents | CBr₄, PPh₃ | PBr₃, Et₃N |

| Typical Yield | > 80% | > 90% |

| Purity (post-purification) | > 95% | > 95% |

| Reaction Time | 12-24 hours | 4-6 hours |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

Characterization

The successful synthesis of methoxy-PEG10-bromide can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals that confirm the structure of the product. The characteristic peaks for methoxy-PEG10-bromide in CDCl₃ are:

-

δ ~3.80 ppm (t, 2H): Triplet corresponding to the methylene (B1212753) protons adjacent to the bromine atom (-CH₂-Br).

-

δ ~3.65 ppm (m, ~36H): A complex multiplet representing the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

-

δ ~3.55 ppm (t, 2H): Triplet for the methylene protons adjacent to the methoxy group (CH₃-O-CH₂-).

-

δ ~3.38 ppm (s, 3H): A singlet for the methyl protons of the methoxy group (CH₃-O-).

The disappearance of the hydroxyl proton signal from the starting material (mPEG10-OH) and the appearance of the downfield-shifted triplet at ~3.80 ppm are key indicators of a successful reaction.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of methoxy-PEG10-bromide.

Caption: General workflow for the synthesis of mPEG10-Br.

Signaling Pathway of Synthesis (Appel Reaction)

The following diagram illustrates the key steps in the Appel reaction for the synthesis of methoxy-PEG10-bromide.

Caption: Simplified pathway of the Appel reaction for mPEG10-Br synthesis.

This technical guide provides a foundational understanding and practical protocols for the synthesis of methoxy-PEG10-bromide. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.

References

In-Depth Technical Guide to m-PEG10-Br: Properties, Suppliers, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-bromide (m-PEG10-Br), a heterobifunctional linker critical in the fields of drug delivery, bioconjugation, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and provides illustrative experimental protocols for its use.

Core Concepts: Structure and Reactivity

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methoxy (B1213986) group (-OCH3) at one terminus and a reactive bromide group (-Br) at the other. The ten repeating ethylene (B1197577) glycol units provide a flexible, hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of conjugated molecules.

The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the cornerstone of its utility, allowing for the covalent attachment of the PEG linker to various nucleophiles, such as the primary amines found in lysine (B10760008) residues of proteins or the thiol groups of cysteine residues.[1][2]

Physicochemical Properties and Supplier Information

A specific CAS number for this compound is not consistently provided by all suppliers, which is common for specific-length PEG linkers. Researchers should rely on the molecular formula and weight provided by the supplier for characterization.

Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound

| Property | This compound (Typical Values) | N-Boc-PEG10-bromide (for comparison) |

| Molecular Formula | C21H43BrO10 | C27H54BrNO12 |

| Molecular Weight | ~535.47 g/mol | ~664.6 g/mol |

| Appearance | White to off-white solid or viscous oil | Not specified |

| Solubility | Expected to be soluble in water, DMSO, DMF, and chlorinated solvents like DCM. | Soluble in DCM, DMF, Acetone. |

| Storage Conditions | -20°C, desiccated, protected from light. | -20°C |

Table 2: Selected Suppliers of this compound and Related Compounds

| Supplier | Product Name | Notes |

| MedKoo Biosciences | This compound | CAS number not available; offered via custom synthesis. |

| BroadPharm | N-Boc-PEG10-bromide | A related compound with a Boc-protected amine. |

| AxisPharm | M-PEG-bromide | Offers a range of m-PEG-bromide linkers of various lengths. |

| Biopharma PEG | mPEG-Br, methoxy PEG bromide | Provides mPEG-Br in various molecular weights. |

| BorenPharm | Methyl-PEG10-bromide | Lists the product but without a CAS number. |

Experimental Protocols: Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of complex biomolecules. Below is a detailed, representative protocol for the synthesis of a hypothetical PROTAC, demonstrating the conjugation of a target protein-binding ligand (Ligand-NH2) and an E3 ligase ligand (E3-Ligand-SH) using this compound.

Experimental Workflow for PROTAC Synthesis

Caption: Workflow for the synthesis of a PROTAC using this compound.

Detailed Methodologies

Step 1: Synthesis of m-PEG10-S-E3-Ligand Intermediate

-

Materials:

-

This compound (1.0 eq)

-

E3-Ligand-SH (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the E3-Ligand-SH in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine (5% LiCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the m-PEG10-S-E3-Ligand intermediate.

-

Step 2: Synthesis of the Final PROTAC

-

Materials:

-

m-PEG10-S-E3-Ligand (1.0 eq)

-

Target-Ligand-NH2 (1.2 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous Acetonitrile (ACN)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the m-PEG10-S-E3-Ligand and Target-Ligand-NH2 in anhydrous ACN under a nitrogen atmosphere.

-

Add K2CO3 to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 24-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, filter to remove the base, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

-

Step 3: Analysis and Characterization

The final PROTAC should be characterized to confirm its identity and purity.

-

LC-MS: To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the PROTAC and the presence of the PEG linker.

-

HPLC: To determine the purity of the final compound.

Signaling Pathways and Logical Relationships

The synthesized PROTAC functions by inducing the degradation of a target protein. The following diagram illustrates the logical relationship of this process.

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its defined length, hydrophilicity, and reactive bromide terminus allow for the precise synthesis of complex biomolecules with improved properties. While a universal CAS number may not be readily available, reliable suppliers can provide well-characterized reagents. The provided experimental protocols and diagrams offer a foundational understanding for the application of this compound in the synthesis of PROTACs and other advanced therapeutics. It is recommended that researchers optimize reaction conditions for their specific applications.

References

The Role of m-PEG10-Br in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxy-poly(ethylene glycol)-bromide with ten ethylene (B1197577) glycol units (m-PEG10-Br) is a versatile chemical reagent that serves as a fundamental building block in bioconjugation, drug delivery, and materials science. Its defined length, methoxy-capped terminus, and reactive bromide group make it an ideal tool for precisely introducing hydrophilic poly(ethylene glycol) (PEG) chains onto a variety of molecules and surfaces. This guide details the core applications of this compound, providing in-depth experimental protocols and data for its use in contemporary research.

Core Applications of this compound

The primary function of this compound in research is to act as a PEGylating agent . PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic properties of molecules by:

-

Improving Hydrophilicity: Increasing the aqueous solubility of hydrophobic drugs or peptides.

-

Prolonging Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius of the molecule and reducing renal clearance.

-

Reducing Immunogenicity: Shielding antigenic epitopes on proteins or nanoparticles from recognition by the immune system.

This compound achieves this through a nucleophilic substitution reaction, where the bromide atom—a good leaving group—is displaced by a nucleophile from a target molecule. This versatility allows for its application in two major areas:

-

Direct Conjugation to Biomolecules and Linkers: The bromide can be directly displaced by nucleophiles on small molecules, peptides, or linkers, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

-

Precursor for Other Functional PEG Derivatives: this compound is a common starting material for creating other reactive PEG linkers, such as m-PEG10-thiol (m-PEG10-SH), which are then used for specific applications like the functionalization of gold nanoparticles.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound and its derivatives.

Synthesis of PROTACs via Nucleophilic Substitution

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. The linker connecting the two active ligands is critical, and PEG chains are frequently used to improve solubility and optimize ternary complex formation. In this application, the bromide of a PEG linker is displaced by a nucleophile on one of the ligands.

Workflow for PROTAC Synthesis:

Figure 1. Workflow for the synthesis of a BRD4-targeting PROTAC.

Detailed Protocol:

This protocol is adapted for the synthesis of a JQ1-based PROTAC, using a Boc-protected amine version of this compound.

-

JQ1-Linker Intermediate Synthesis:

-

To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to deprotonate the phenolic hydroxyl group.

-

Add a solution of a Boc-protected amino-PEG10-Br linker (1.2 equivalents) in anhydrous DMF.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

After completion (monitored by LC-MS), cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.

-

-

Boc Deprotection:

-

Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove solvents and excess TFA. The resulting amine intermediate (as a TFA salt) is used directly in the next step.

-

-

Final PROTAC Synthesis:

-

To a solution of pomalidomide (E3 ligase ligand, 1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the amine intermediate from the previous step (1.1 equivalents) in DMF.

-

Stir at room temperature for 4 hours.

-

Purify the final PROTAC molecule using standard chromatographic techniques.

-

| Parameter | Value |

| Reaction Type | Nucleophilic Substitution (SN2) |

| Nucleophile | Phenolic Hydroxyl (from JQ1) |

| Electrophile | Alkyl Bromide (from PEG-Linker) |

| Solvent | Anhydrous DMF |

| Base | K₂CO₃ |

| Temperature | 60 °C |

| Reaction Time | 16 hours |

| Typical Yield | Not specified; dependent on substrate |

| Purification Method | Flash Column Chromatography |

| Table 1. Quantitative Data for PROTAC Linker Conjugation. |

Synthesis of m-PEG10-Thiol for Nanoparticle Functionalization

Thiol-terminated PEGs are widely used to functionalize gold nanoparticles due to the strong affinity of sulfur for gold surfaces. This compound serves as an excellent precursor for synthesizing m-PEG10-SH. The process involves converting the bromide to a better leaving group (tosylate) followed by substitution with a thiol source.

Workflow for m-PEG10-SH Synthesis:

Figure 2. Synthesis of m-PEG-Thiol from an m-PEG precursor.

Detailed Protocol:

This protocol describes the conversion of a PEG-hydroxyl to a PEG-thiol. A similar two-step process (bromination then thiolation) or a direct substitution can be applied starting from this compound. The following is adapted from a protocol for a tosylated intermediate, which is mechanistically analogous to using a bromide.

-

Synthesis of Activated PEG Intermediate (if starting from m-PEG-OH):

-

Note: If starting with this compound, this activation step is unnecessary as bromide is already a suitable leaving group.

-

Dissolve m-PEG10-OH (1.0 equivalent) in dry dichloromethane (CH₂Cl₂).

-

Add p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) and triethylamine (B128534) (TEA, 2.0 equivalents).

-

Stir the reaction at room temperature overnight.

-

Filter the mixture, concentrate, and purify to obtain m-PEG10-OTs (tosylate).

-

-

Synthesis of m-PEG10-Thiol:

-

Dissolve the m-PEG10-OTs (or this compound, 1.0 equivalent) in distilled water.

-

Add sodium hydrosulfide (NaSH, ~10 equivalents).

-

Stir the solution for 6 hours at room temperature, then heat to 60 °C for 2 hours.

-

Neutralize the reaction mixture to pH 7 by slow addition of HCl.

-

Extract the product into dichloromethane (DCM) three times.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution and precipitate the final product, m-PEG10-SH, by adding it dropwise into cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

| Parameter | Value |

| Reaction Type | Nucleophilic Substitution |

| Nucleophile | Hydrosulfide ion (SH⁻) from NaSH |

| Electrophile | Alkyl Tosylate or Alkyl Bromide |

| Solvent | Water (H₂O) |

| Temperature | Room Temp → 60 °C |

| Reaction Time | 8 hours total |

| Typical Yield | >80% |

| Purification Method | Extraction and Precipitation |

| Table 2. Quantitative Data for m-PEG-Thiol Synthesis. |

Conclusion

This compound is a highly valuable reagent for researchers in drug development and nanotechnology. Its well-defined structure allows for precise control over the PEGylation process. Whether used directly in nucleophilic substitution reactions to create complex molecules like PROTACs or as a key intermediate for synthesizing other functionalized PEG derivatives for surface modification, this compound provides a reliable and efficient means to impart the beneficial properties of polyethylene (B3416737) glycol to a wide range of target substrates. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile molecule in advanced research endeavors.

A Technical Deep Dive: Unraveling the Reactivity of m-PEG10-Br versus m-PEG10-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the strategic selection of linker molecules is paramount to the efficacy and stability of the final construct. Among the versatile polyethylene (B3416737) glycol (PEG) linkers, the choice between a terminal bromide (m-PEG10-Br) and a terminal hydroxyl (m-PEG10-OH) dictates the synthetic strategy and overall efficiency of conjugation. This technical guide provides an in-depth comparison of the reactivity of these two commonly employed PEG derivatives, supported by experimental protocols and logical workflow diagrams.

Core Principles of Reactivity: The Decisive Role of the Leaving Group

The fundamental difference in reactivity between this compound and m-PEG10-OH lies in the nature of their terminal functional groups and their ability to act as a leaving group in nucleophilic substitution reactions.

This compound: The terminal bromine atom in this compound is an excellent leaving group. The bromide ion (Br⁻) is the conjugate base of a strong acid (hydrobromic acid, HBr), which means it is a weak base and highly stable in solution upon cleavage of the carbon-bromine bond.[1][2] This inherent stability makes the primary alkyl bromide readily susceptible to attack by a wide range of nucleophiles in a one-step S_N2 mechanism.[3][4][5]

m-PEG10-OH: Conversely, the terminal hydroxyl group (-OH) in m-PEG10-OH is a poor leaving group.[6][7] The hydroxide (B78521) ion (OH⁻) is a strong base, making its departure from the carbon atom energetically unfavorable.[8] Consequently, direct nucleophilic substitution on m-PEG10-OH is generally not feasible and requires a preliminary "activation" step to convert the hydroxyl group into a better leaving group.[7][9]

Comparative Analysis of Reaction Pathways

The disparate nature of the terminal groups necessitates distinct chemical strategies for their conjugation.

Reactions of this compound

Due to the presence of a good leaving group, this compound is primed for direct nucleophilic substitution reactions. This is a significant advantage for streamlined, single-step conjugation processes.

-

With Thiol Nucleophiles (Thiol-Ene Reaction): Reaction with thiol-containing molecules (e.g., cysteine residues in proteins, thiol-modified nanoparticles) proceeds readily to form a stable thioether linkage.

-

With Amine Nucleophiles (Alkylation): Primary and secondary amines can act as nucleophiles to displace the bromide, forming a secondary or tertiary amine, respectively. This is a common strategy for conjugating PEG linkers to lysine (B10760008) residues in proteins or to amine-functionalized surfaces.

Reactions of m-PEG10-OH

The hydroxyl group of m-PEG10-OH is more versatile for a different set of reactions, often involving the activation of the hydroxyl group itself or its participation in condensation reactions.

-

Esterification: In the presence of an acid catalyst, m-PEG10-OH can react with carboxylic acids to form an ester bond. This is a reversible reaction known as the Fischer esterification.[10][11][12]

-

Etherification (Williamson Ether Synthesis): After deprotonation with a strong base to form an alkoxide, the PEG can act as a nucleophile to attack an alkyl halide, forming an ether linkage.

-

Activation for Nucleophilic Substitution: To utilize m-PEG10-OH in substitution reactions where it is the electrophile, the hydroxyl group must first be activated. Common activation strategies include:

-

Conversion to a Sulfonate Ester (Tosylate or Mesylate): Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the -OH group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups.[13][14]

-

Conversion to an Alkyl Halide: While less common for this specific transformation, reagents like phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding bromide.

-

Quantitative Data Summary

While direct kinetic studies comparing this compound and m-PEG10-OH under identical conditions are not extensively published, the relative reactivity can be inferred from established principles of organic chemistry. The following tables summarize the expected reactivity and typical reaction conditions.

| Parameter | This compound | m-PEG10-OH |

| Leaving Group | Bromide (Br⁻) | Hydroxide (OH⁻) |

| Leaving Group Ability | Excellent | Poor |

| Primary Reaction Type | S_N2 Nucleophilic Substitution | Esterification, Etherification |

| Need for Activation | No | Yes (for substitution) |

| Reaction Rate (S_N2) | Fast | Very Slow / Does not occur |

| Typical Nucleophiles | Thiols, Amines, Azides | Carboxylic Acids, Alkyl Halides (as electrophiles) |

Table 1: Qualitative Reactivity Comparison

| Reaction | Reagent | Typical Conditions | Product Linkage |

| This compound + Amine | Primary/Secondary Amine | Base (e.g., K₂CO₃, DIPEA), DMF, 60-80°C | C-N (Amine) |

| This compound + Thiol | Thiol | Base (e.g., Et₃N), DMF or CH₂Cl₂, Room Temp. | C-S (Thioether) |

| m-PEG10-OH + Carboxylic Acid | R-COOH | Acid Catalyst (e.g., H₂SO₄), Heat | C-O-C=O (Ester) |

| m-PEG10-OH Activation (Mesylation) | Mesyl Chloride (MsCl) | Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0°C to RT | C-O-S(=O)₂-CH₃ (Mesylate) |

| Activated m-PEG10-OMs + Amine | Primary/Secondary Amine | Heat, Polar Aprotic Solvent | C-N (Amine) |

Table 2: Summary of Typical Reaction Conditions

Experimental Protocols

The following are representative protocols for key transformations involving this compound and m-PEG10-OH.

Protocol 1: Synthesis of an Amine-PEG Conjugate from this compound

This protocol describes the nucleophilic substitution of the bromide on this compound with a primary amine.

Materials:

-

This compound

-

Primary amine-containing molecule (e.g., a protected amino acid)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Activation of m-PEG10-OH via Mesylation

This protocol details the conversion of the terminal hydroxyl group to a mesylate, an excellent leaving group.

Materials:

-

m-PEG10-OH

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolve m-PEG10-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield m-PEG10-OMs. The product is often used in the next step without further purification.

Protocol 3: Fischer Esterification of m-PEG10-OH

This protocol describes the formation of an ester by reacting m-PEG10-OH with a carboxylic acid.

Materials:

-

m-PEG10-OH

-

Carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Combine m-PEG10-OH (1.0 eq) and the carboxylic acid (1.2 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add toluene to dissolve the reactants.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical workflows discussed.

Caption: S_N2 reaction pathway for this compound.

References

- 1. brainly.com [brainly.com]

- 2. quora.com [quora.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]

Stability of m-PEG10-Br: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the potential stability challenges of methoxy-poly(ethylene glycol)-10-bromide (m-PEG10-Br) and outlines a systematic approach to its stability assessment. Due to the absence of specific public stability data for this compound, this document synthesizes information on the stability of the core chemical moieties—the polyethylene (B3416737) glycol (PEG) backbone and the terminal alkyl bromide—to predict potential degradation pathways and inform the design of robust stability studies.

Introduction to this compound

This compound is a discrete PEG compound featuring a terminal methoxy (B1213986) group and a reactive bromide. Its defined chain length and functional handles make it a valuable building block in bioconjugation, drug delivery, and materials science. Understanding its stability under various conditions is critical for ensuring the quality, efficacy, and safety of the final products. The primary stability concerns for this molecule revolve around the integrity of the PEG backbone and the reactivity of the carbon-bromine bond.

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary avenues for degradation: reactions involving the PEG backbone and reactions at the alkyl bromide terminus.

PEG Backbone Degradation

The polyethylene glycol chain is generally stable but can undergo degradation under specific stress conditions.

-

Oxidative Degradation: In the presence of oxygen, transition metals, or light, the PEG chain can undergo autooxidation. This process involves the formation of hydroperoxides, leading to chain scission and the generation of various impurities, including formaldehyde, formic acid, and shorter PEG fragments.[1][2][3][4][5] The initiation of this radical chain reaction can be accelerated by heat and light.[3][6]

-

Thermal Degradation: At elevated temperatures, particularly in the presence of oxygen, the PEG chain can undergo random scission, leading to a reduction in molecular weight and the formation of low molecular weight esters, such as formic esters.[1][2] In an inert atmosphere (in vacuo), PEG is significantly more stable at higher temperatures.[2]

-

Acid/Base Hydrolysis of Ether Linkages: While the ether bonds of the PEG backbone are generally stable, they can be cleaved under strong acidic conditions at elevated temperatures.[7] Basic conditions are less likely to cause significant hydrolysis of the ether backbone.[8][9]

Alkyl Bromide Terminus Reactivity

The carbon-bromine bond is the most reactive site on the this compound molecule and is susceptible to nucleophilic substitution and elimination reactions.

-

Hydrolysis: In aqueous solutions, the bromide can be displaced by water or hydroxide (B78521) ions to form the corresponding alcohol, m-PEG10-OH. The rate of this hydrolysis is dependent on pH and temperature.

-

Nucleophilic Substitution: The bromide is a good leaving group and can be readily displaced by other nucleophiles present in a formulation or reaction mixture.[10][11][12] The rate and mechanism (SN1 or SN2) of substitution will depend on the solvent, the nucleophile, and the temperature.[13][14] Polar aprotic solvents can accelerate SN2 reactions.[10]

-

Elimination: Under strongly basic conditions, an E2 elimination reaction could theoretically occur, leading to the formation of a terminal alkene. However, this is generally less favored for primary alkyl halides compared to substitution.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Predicted Degradation Pathways for this compound.

Recommended Stability Study Design

A comprehensive stability study for this compound should involve both long-term and accelerated testing, as well as forced degradation studies to identify potential degradation products and pathways.[15][16][17][18][19]

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[20][21][22]

Table 1: Example Forced Degradation Study Conditions

| Stress Condition | Proposed Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | m-PEG10-OH, PEG backbone cleavage products |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | m-PEG10-OH |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Formaldehyde, formic acid, shorter PEG fragments |

| Thermal | 80°C in air for 72h | Formic esters, shorter PEG fragments |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Oxidative degradation products |

Long-Term and Accelerated Stability Studies

These studies assess the stability of this compound under recommended storage conditions and predict its shelf-life.

Table 2: Example Long-Term and Accelerated Stability Study Protocol

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework. Concentrations, temperatures, and time points should be optimized based on preliminary results.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Store the solid this compound in an oven at 80°C.

-

Control: Keep a stock solution at the recommended storage temperature (e.g., 5°C) protected from light.

-

-

Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

-

Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to the target concentration with the mobile phase for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method (see Section 5).

The workflow for a typical stability study is depicted below.

Caption: General Workflow for a Stability Study.

Analytical Methodologies

A combination of analytical techniques is recommended for a comprehensive stability assessment of this compound.

Primary Stability-Indicating Method

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) is recommended as the primary stability-indicating method.[23][24][25] Since the PEG backbone lacks a strong UV chromophore, traditional UV detection may not be sufficient. This method should be able to separate this compound from its potential degradation products and impurities.[26]

Characterization of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification and structural elucidation of degradation products.[27] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and confirm the identity of degradation products, particularly for distinguishing between isomers.[26]

Table 3: Summary of Recommended Analytical Techniques

| Technique | Purpose | Information Provided |

| RP-HPLC-CAD/ELSD/MS | Purity assessment and quantification | Separation of parent compound and degradation products; quantitative stability data. |

| LC-MS (HRMS) | Identification of degradation products | Molecular weight and elemental composition of impurities. |

| NMR Spectroscopy | Structural elucidation | Detailed molecular structure of the parent compound and degradation products. |

| Gas Chromatography (GC) | Analysis of volatile impurities | Detection and quantification of low molecular weight degradation products like formaldehyde. |

| FTIR Spectroscopy | Functional group analysis | Confirmation of chemical structure and detection of changes in functional groups (e.g., formation of hydroxyl or carbonyl groups). |

The logical relationship for selecting an appropriate analytical method is outlined below.

Caption: Decision Tree for Analytical Method Selection.

Conclusion

While this compound is expected to be reasonably stable under recommended storage conditions (refrigerated, protected from light and moisture), its reactivity, particularly at the alkyl bromide terminus, and the potential for oxidative degradation of the PEG backbone necessitate a thorough stability evaluation. Researchers and drug developers should conduct comprehensive forced degradation and long-term stability studies using appropriate stability-indicating analytical methods. The data generated from these studies will be critical for establishing appropriate storage conditions, retest periods, and ensuring the quality and consistency of materials used in further research and product development.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. conservationphysics.org [conservationphysics.org]

- 7. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]

- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 15. ema.europa.eu [ema.europa.eu]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. Stability testing protocols | PPTX [slideshare.net]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

- 19. gmpsop.com [gmpsop.com]

- 20. Protein Forced Degradation Studies [intertek.com]

- 21. researchgate.net [researchgate.net]

- 22. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 23. researchgate.net [researchgate.net]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CN107624161A - Compounds and methods for detection of PEG metabolites and PEG breakdown products - Google Patents [patents.google.com]

Navigating the Safety Profile of m-PEG10-Br: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available safety information for methoxy-polyethylene glycol-bromide with 10 PEG units (m-PEG10-Br). As specific toxicological data for this particular molecule is limited, this document extrapolates from the well-established safety profile of polyethylene (B3416737) glycol (PEG) and its derivatives, providing a robust framework for risk assessment and safe handling. This guide is intended to support researchers, scientists, and drug development professionals in making informed decisions when working with this compound.

Executive Summary

Methoxy-polyethylene glycol-bromide (this compound) belongs to the broader class of polyethylene glycols (PEGs), which are widely utilized in the pharmaceutical, cosmetic, and industrial sectors due to their biocompatibility and versatile physicochemical properties. While Safety Data Sheets (SDS) for this compound and similar PEG-bromide compounds generally classify them as non-hazardous, they also note that their toxicological properties have not been exhaustively investigated. This guide synthesizes the available data on related PEG compounds to provide a comprehensive safety profile, including potential hazards, handling procedures, and first aid measures.

Hazard Identification and Classification

Based on available SDS for this compound and structurally similar PEG derivatives, the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, it is crucial to handle it with appropriate care.

Potential Hazards:

-

Eye Contact: May cause slight, transient irritation.

-

Skin Contact: Prolonged or repeated contact with damaged skin may cause irritation.[1]

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Ingestion: Ingestion of large quantities may cause gastrointestinal upset.[2]

It is important to note that the manufacturing process of PEG compounds can potentially introduce impurities such as ethylene (B1197577) oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.[1]

Toxicological Data Summary

Table 1: Acute Toxicity Data for Representative PEG Compounds

| Compound | Test | Species | Route | Result |

| PEG-20 Glyceryl Triisostearate | LD50 | Rat | Oral | > 2,000 mg/kg bw |

| PEG-12 Laurate | LD50 | Mouse | Oral | > 25 g/kg |

| Bromide-PEG-Maleimide | LD50 | Rabbit | Dermal | > 5,000 mg/kg[3] |

Table 2: Irritation and Sensitization Data for Representative PEG Compounds

| Compound | Test | Species | Result |

| PEG-20 Glyceryl Triisostearate | Skin Irritation | Rabbit | Non-irritant |

| PEG-20 Glyceryl Triisostearate | Eye Irritation | Rabbit | Non-irritant |

| Bromide-PEG-Maleimide | Skin Irritation | Rabbit | No skin irritation[3] |

| Bromide-PEG-Maleimide | Eye Irritation | Rabbit | Slight irritation |

| Methoxy Polyethylene Glycol-350 | Skin Irritation | Rat & Rabbit | Slight cutaneous irritation |

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound are not published, the following represents a standard workflow for assessing the safety of a novel chemical substance, based on OECD and FDA guidelines.

General Workflow for Chemical Safety Assessment

Caption: A generalized workflow for the safety assessment of a chemical substance.

Methodology for Acute Oral Toxicity - Limit Test (as per FDA guidelines)

-

Objective: To determine if a single oral dose of the test substance causes mortality or evident toxicity.

-

Test Animals: Typically, a small group of rodents (e.g., 5 female rats) are used. Females are often assumed to be the more sensitive sex.

-

Dosage: A limit dose of 5 g/kg body weight is administered orally by gavage. If the substance's nature prevents this high a dose, the maximum attainable dose is used.

-

Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

-

Endpoint: Mortality is the primary endpoint. If no mortality occurs, the LD50 is considered to be greater than 5 g/kg. A detailed record of all observed toxic effects is maintained.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Handling and Exposure Controls

Engineering Controls:

-

Work in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to dust or aerosols.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Avoid high temperatures and strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of significant exposure or if symptoms persist, seek medical attention.

Potential for Contamination and Mitigation

As previously mentioned, a key safety consideration for all PEG-based materials is the potential for contamination with ethylene oxide and 1,4-dioxane.

Caption: Potential contamination of PEG products and mitigation through purification.

It is recommended that users of this compound source the material from reputable suppliers who can provide documentation of their purification processes and limits for these potential contaminants.

Conclusion

While specific toxicological data for this compound is scarce, the extensive history of safe use of a wide variety of PEG compounds in sensitive applications suggests a low intrinsic toxicity. The primary safety considerations for researchers and drug development professionals are to handle the material with standard laboratory precautions to avoid direct contact and to be aware of the potential for process-related impurities. The information and guidelines provided in this document are intended to foster a culture of safety and to aid in the risk assessment process for applications involving this compound. As with all chemical substances, it is imperative to consult the most recent Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation with m-PEG10-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, increased solubility, and reduced immunogenicity.[1][2][3][4] The choice of PEG reagent is critical, with factors such as chain length, structure (linear or branched), and the reactive functional group influencing the outcome of the PEGylation and the biological activity of the conjugated protein.[1]

This document provides detailed application notes and a comprehensive protocol for the use of methoxy-PEG10-bromide (m-PEG10-Br) for protein PEGylation. This compound is a monofunctional, short-chain PEG reagent featuring a terminal bromide group. This bromide serves as a good leaving group in a nucleophilic substitution reaction, allowing for the covalent attachment of the PEG chain to specific amino acid residues on the protein surface. The primary targets for this compound are the nucleophilic side chains of lysine (B10760008) (ε-amino group) and cysteine (thiol group), as well as the N-terminal α-amino group of the protein.

The short chain length of this compound offers a subtle modification that can be advantageous when only minor alterations to the protein's hydrodynamic volume are desired, potentially preserving more of the protein's native biological activity compared to larger PEG chains which can cause significant steric hindrance.

Chemical Properties and Reaction Mechanism

This compound is a heterobifunctional reagent with a methoxy (B1213986) group at one terminus, rendering it inert, and a reactive bromide group at the other. The PEGylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic group on the protein, typically an unprotonated amine or thiol, attacks the carbon atom attached to the bromide, displacing the bromide ion and forming a stable covalent bond.

The reactivity of the target amino acid residues is pH-dependent. The ε-amino group of lysine has a pKa of approximately 10.5, meaning it is predominantly protonated and non-nucleophilic at physiological pH. To facilitate the reaction with lysine residues, a pH in the range of 8.0-9.5 is often employed to increase the proportion of deprotonated, nucleophilic amines. Conversely, the thiol group of cysteine has a pKa around 8.5, and reactions targeting cysteines are often performed at a pH closer to neutral (6.5-7.5) to favor thiol reactivity while minimizing reaction with amines.

Quantitative Data Summary

Due to the specific nature of this compound, publicly available quantitative data is limited. The following tables provide representative data compiled from studies on short-chain PEGylation to illustrate the expected outcomes. These tables should be used as a guideline for experimental design.

Table 1: Influence of Molar Ratio and pH on PEGylation Efficiency

| Molar Ratio (this compound : Protein) | pH | Predominant Target Residue | Degree of PEGylation (PEG/protein) | Reaction Yield (%) |

| 5:1 | 7.0 | Cysteine | 0.8 - 1.2 | ~75 |

| 20:1 | 7.0 | Cysteine | 1.5 - 2.0 | >90 |

| 5:1 | 8.5 | Lysine/N-terminus | 1.0 - 1.5 | ~60 |

| 20:1 | 8.5 | Lysine/N-terminus | 2.5 - 3.5 | ~85 |

| 50:1 | 8.5 | Lysine/N-terminus | > 4.0 | >90 |

This data is illustrative and based on general principles of PEGylation with short-chain reagents. Actual results will vary depending on the specific protein and reaction conditions.

Table 2: Characterization of a Model Protein (Lysozyme) Before and After PEGylation with a Short-Chain m-PEG Reagent

| Parameter | Native Lysozyme (B549824) | m-PEG-Lysozyme (1-2 PEGs) |

| Molecular Weight (Da) by MALDI-TOF | ~14,300 | ~14,740 - 15,180 |

| Hydrodynamic Radius (Rh) by DLS (nm) | 1.9 | 2.5 - 3.0 |

| Elution Time by SEC-HPLC (min) | 15.2 | 13.5 |

| Enzymatic Activity (%) | 100 | 85 - 95 |

Data compiled from studies on lysozyme PEGylation which show that lower molecular weight PEGs and lower degrees of PEGylation result in higher residual enzyme activity.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general framework for the PEGylation of a protein with this compound. Optimization of the molar ratio of PEG to protein, pH, reaction time, and temperature is recommended for each specific protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.5)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

-

Analytical instruments (e.g., SDS-PAGE, MALDI-TOF Mass Spectrometer, HPLC)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) if targeting lysines, as these will compete with the protein for the PEG reagent.

-

-

PEGylation Reaction:

-

Calculate the required amount of this compound to achieve the desired molar excess over the protein (e.g., 5-fold to 50-fold molar excess).

-

Dissolve the this compound in a small volume of the reaction buffer.

-

Add the this compound solution to the protein solution while gently stirring.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specified duration (e.g., 1 to 24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent in excess (e.g., 100-fold molar excess over the PEG reagent). This reagent contains a high concentration of primary amines that will react with any remaining unreacted this compound.

-

Incubate for an additional hour at room temperature.

-

-

Purification of the PEGylated Protein:

-

Separate the PEGylated protein from unreacted PEG, unreacted protein, and byproducts using a suitable chromatography technique.

-

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the native, unmodified protein.

-

Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and the native protein.

-

-

-

Characterization of the PEGylated Protein:

-

SDS-PAGE: Analyze the purified fractions to assess the increase in molecular weight and the purity of the PEGylated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the PEGylated protein to confirm the number of attached PEG chains (degree of PEGylation).

-

HPLC (SEC or RP-HPLC): Quantify the purity of the PEGylated protein and determine the relative amounts of different PEGylated species.

-

Activity Assay: Perform a relevant biological or enzymatic assay to determine the effect of PEGylation on the protein's function.

-

Protocol 2: Site-Specific PEGylation of a Cysteine Residue

This protocol is designed for proteins containing a free cysteine residue that is the intended target for PEGylation.

Materials:

-

Protein with a free cysteine residue

-

This compound

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 6.5-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching Reagent (e.g., 1 M L-cysteine)

-

Purification and analytical instruments as in Protocol 1.

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-treat the protein with a reducing agent like TCEP. Remove the reducing agent before adding the PEG reagent.

-

Dissolve the protein in the reaction buffer. The slightly acidic to neutral pH will favor the reaction with the more nucleophilic thiol group of cysteine over the largely protonated amino groups of lysines.

-

-

PEGylation Reaction:

-

Follow the steps outlined in Protocol 1 for the PEGylation reaction, using a lower molar excess of this compound (e.g., 5- to 20-fold) to enhance specificity.

-

-

Quenching the Reaction:

-

Add an excess of a thiol-containing quenching reagent like L-cysteine to react with any remaining this compound.

-

-

Purification and Characterization:

-

Follow the purification and characterization steps as described in Protocol 1. Peptide mapping analysis after proteolytic digestion can be used to confirm the site of PEGylation.

-

Visualizations

Caption: Experimental workflow for protein PEGylation with this compound.

Caption: Modulation of a signaling pathway by short-chain PEGylation.

Conclusion

The this compound reagent offers a valuable tool for the controlled, short-chain PEGylation of proteins. By carefully selecting reaction conditions such as pH and molar stoichiometry, researchers can target specific amino acid residues and achieve a desired degree of PEGylation. The protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to effectively utilize this compound for the modification of therapeutic proteins. Thorough purification and characterization of the resulting PEGylated protein are essential to ensure a homogenous product with the desired biological activity and pharmacokinetic profile. The provided diagrams offer a clear visual representation of the experimental process and the potential impact of PEGylation on cellular signaling.

References

Application Notes and Protocols for Nanoparticle Functionalization using m-PEG10-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic "stealth" layer to nanoparticles, which can significantly enhance their in vivo performance by reducing protein adsorption (opsonization), minimizing recognition and clearance by the reticuloendothelial system (RES), and consequently prolonging systemic circulation time. This document provides detailed application notes and protocols for the functionalization of nanoparticles using methoxy-poly(ethylene glycol)-bromide with 10 ethylene (B1197577) glycol units (m-PEG10-Br).

This compound is a monofunctional PEG derivative featuring a methoxy (B1213986) group at one terminus and a reactive bromide group at the other. The bromide is a good leaving group, allowing for covalent attachment of the PEG chain to nucleophilic functional groups on the nanoparticle surface, such as thiols (-SH) and primary amines (-NH2), through nucleophilic substitution reactions. This enables stable and robust surface modification of a wide array of nanoparticle types.

Data Presentation

Successful PEGylation with this compound results in predictable changes to the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization

| Parameter | Before Functionalization | After Functionalization with this compound | Method of Analysis |

| Core Diameter (nm) | 50 ± 5 | 50 ± 5 | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter (nm) | 60 ± 7 | 85 ± 9 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) (for amine-functionalized NPs) | +35 ± 4 | +5 ± 3 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) (for thiol-functionalized NPs) | -25 ± 3 | -5 ± 2 | Dynamic Light Scattering (DLS) |

Table 2: Quantification of PEGylation

| Method | Principle | Typical Results |

| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. The weight loss corresponding to PEG degradation is used to quantify the amount of PEG on the nanoparticle surface. | 5-15% weight loss in the PEG degradation temperature range (typically 200-400°C). |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Integration of the characteristic ethylene oxide proton signal (~3.6 ppm) relative to a nanoparticle core signal (if applicable) or after cleavage of the PEG chains. | Quantifiable PEG concentration, allowing for calculation of grafting density. |

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of nanoparticles with this compound. The choice of protocol depends on the surface chemistry of the nanoparticles to be modified.

Protocol 1: Functionalization of Thiol-Modified Nanoparticles

This protocol is suitable for nanoparticles that have been surface-functionalized with thiol groups, such as gold nanoparticles or silica (B1680970) nanoparticles modified with mercaptosilanes.

Materials:

-

Thiol-functionalized nanoparticles

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Absolute ethanol

-

Deionized water

-

Nitrogen or Argon gas

-

Centrifuge

Procedure:

-

Disperse the thiol-functionalized nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL.

-

In a separate vial, dissolve this compound in anhydrous DMF to create a stock solution (e.g., 10 mg/mL).

-

Add the this compound solution to the nanoparticle dispersion in a 10:1 molar excess relative to the estimated surface thiol groups.

-

Add DIPEA to the reaction mixture to act as a base. Use 2-3 molar equivalents of DIPEA relative to the this compound.

-

Purge the reaction vial with nitrogen or argon gas, seal, and stir the mixture at room temperature for 24 hours.

-

Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in DMF.

-

Repeat the washing process by centrifuging and resuspending the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water to remove unreacted PEG and other reagents.

-

After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer or solvent for storage or further use.

Protocol 2: Functionalization of Amine-Modified Nanoparticles

This protocol is suitable for nanoparticles with primary amine groups on their surface, such as aminated silica or iron oxide nanoparticles.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or DIPEA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Nitrogen or Argon gas

-

Centrifuge or magnetic separator (for magnetic nanoparticles)

Procedure:

-

Disperse the amine-functionalized nanoparticles in anhydrous DMSO to a final concentration of 1 mg/mL.

-

In a separate vial, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

-

Add the this compound solution to the nanoparticle dispersion. A molar excess of 10-50 fold of this compound over the estimated surface amine groups is recommended.

-

Add TEA or DIPEA to the reaction mixture (2-3 molar equivalents relative to this compound) to act as a base and scavenge the HBr generated during the reaction.

-

Purge the reaction vial with nitrogen or argon gas, seal, and stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate.

-

Collect the PEGylated nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes) or by using a magnetic separator.

-

Discard the supernatant and wash the nanoparticles three times with DMSO, followed by three washes with deionized water.

-

Resuspend the final purified PEGylated nanoparticles in PBS (pH 7.4) or another buffer of choice.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

Caption: General experimental workflow for nanoparticle functionalization with this compound.

Cellular Uptake of PEGylated Nanoparticles

Caption: Common endocytic pathways for the cellular uptake of PEGylated nanoparticles.

Application Notes and Protocols for ATRP using m-PEG10-Br as an Initiator

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of monomethoxy poly(ethylene glycol) (m-PEG10-Br) as a macroinitiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures. The use of a PEG-based initiator is particularly advantageous in the biomedical field due to the biocompatibility and hydrophilicity of PEG, making it an excellent building block for drug delivery systems, tissue engineering scaffolds, and other advanced biomaterials.[1]

Introduction to this compound in ATRP

This compound is a monofunctional poly(ethylene glycol) derivative with a terminal bromine atom that can initiate the polymerization of various vinyl monomers. The "m-PEG10" designation indicates a methoxy-terminated PEG chain with approximately 10 ethylene (B1197577) glycol repeat units. This macroinitiator allows for the synthesis of amphiphilic block copolymers, where the hydrophilic PEG block is covalently linked to a hydrophobic polymer block grown via ATRP.[2] Such copolymers can self-assemble in aqueous environments to form micelles or vesicles, which are promising nanocarriers for drug delivery.[2]

The core principle of ATRP involves the reversible activation and deactivation of growing polymer chains through a transition metal catalyst, typically a copper-halide complex.[2][3] This process maintains a low concentration of active radicals, minimizing termination reactions and enabling controlled chain growth.[2]

Advantages of using this compound as an ATRP initiator:

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for adverse immune responses in biomedical applications.[1]

-

Hydrophilicity: The PEG block imparts water solubility to the resulting block copolymers, which is crucial for their use in biological systems.

-

Controlled Architecture: ATRP allows for precise control over the molecular weight and polydispersity of the polymer block grown from the this compound initiator.

-

Versatility: A wide range of monomers, including styrenes, acrylates, and methacrylates, can be polymerized using this initiator.[2]

Experimental Protocols

Synthesis of this compound Macroinitiator

A common method for synthesizing PEG-based ATRP macroinitiators involves the esterification of the terminal hydroxyl group of m-PEG with an α-bromo-functionalized acyl bromide, such as 2-bromoisobutyryl bromide.[2]

Materials:

-

m-PEG10-OH (monomethoxy poly(ethylene glycol) with 10 repeat units)

-

2-bromoisobutyryl bromide

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

Procedure:

-

Dissolve m-PEG10-OH and a slight molar excess of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess of 2-bromoisobutyryl bromide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold hexanes.

-

Collect the white precipitate by filtration and dry under vacuum to yield this compound.

General Protocol for ATRP using this compound

This protocol provides a general framework for the ATRP of various monomers. Specific conditions such as temperature, solvent, and reaction time may need to be optimized for each monomer.

Materials:

-

This compound macroinitiator

-

Monomer (e.g., methyl methacrylate (B99206) (MMA), N-isopropylacrylamide (NIPAM), 2-(dimethylamino)ethyl methacrylate (DMAEMA))

-

Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂) for ARGET ATRP

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))

-

Solvent (e.g., anisole, toluene, water, or a mixture)

-

Reducing agent for ARGET ATRP (e.g., ascorbic acid)

-

Inhibitor remover (for monomers)

-

Nitrogen or Argon gas

Procedure:

-

Monomer Preparation: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: Add the desired amounts of this compound, monomer, and solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Catalyst/Ligand Addition: In a separate vial, dissolve CuBr and PMDETA in a small amount of degassed solvent. Transfer this solution to the Schlenk flask via a degassed syringe under a positive pressure of inert gas.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir.

-

Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

-